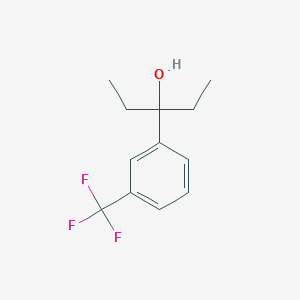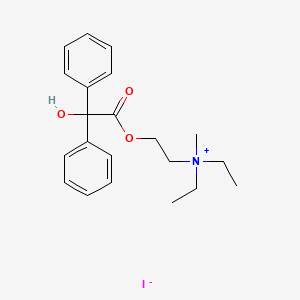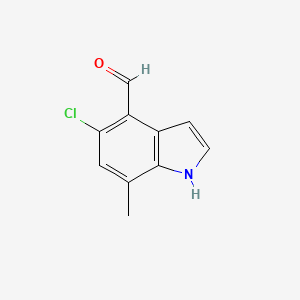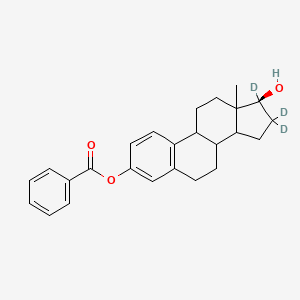
3-(3-(Trifluoromethyl)phenyl)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C12H15F3O. This compound is characterized by the presence of a benzenemethanol core structure with alpha,alpha-diethyl and 3-(trifluoromethyl) substituents. It is a colorless liquid that is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- typically involves the reaction of benzenemethanol with diethyl and trifluoromethyl reagents under controlled conditions. One common method involves the use of Grignard reagents, where benzenemethanol is reacted with diethyl magnesium bromide and trifluoromethyl iodide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites on enzymes, altering their activity, or by interacting with cell membrane receptors, modulating signal transduction pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.
Comparison with Similar Compounds
Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- can be compared with other similar compounds, such as:
Benzenemethanol, alpha,alpha-dimethyl-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzenemethanol, alpha-methyl-: This compound has a single methyl group instead of diethyl and trifluoromethyl groups, leading to variations in reactivity and applications.
3-Phenyl-3-pentanol: This compound has a similar benzenemethanol core but different substituents, affecting its chemical behavior and uses.
The unique combination of alpha,alpha-diethyl and 3-(trifluoromethyl) groups in Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
76481-39-5 |
|---|---|
Molecular Formula |
C12H15F3O |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pentan-3-ol |
InChI |
InChI=1S/C12H15F3O/c1-3-11(16,4-2)9-6-5-7-10(8-9)12(13,14)15/h5-8,16H,3-4H2,1-2H3 |
InChI Key |
ZOEHCYUQAVMCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B14080323.png)

![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
![6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14080358.png)

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080373.png)

![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080392.png)


